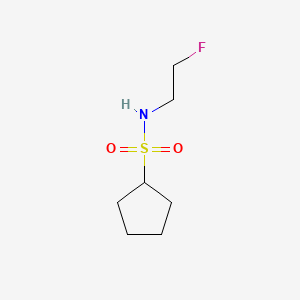
N-(2-fluoroethyl)cyclopentanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluoroethyl)cyclopentanesulfonamide is a chemical compound characterized by the presence of a sulfonamide group attached to a cyclopentane ring and a 2-fluoroethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoroethyl)cyclopentanesulfonamide typically involves the reaction of cyclopentanesulfonyl chloride with 2-fluoroethylamine. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
Cyclopentanesulfonyl chloride+2-fluoroethylamine→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH to maintain optimal conditions.
化学反应分析
Types of Reactions
N-(2-fluoroethyl)cyclopentanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentanesulfonic acid.
Reduction: Formation of cyclopentylamine.
Substitution: Formation of various substituted cyclopentanesulfonamides.
科学研究应用
N-(2-fluoroethyl)cyclopentanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2-fluoroethyl)cyclopentanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The 2-fluoroethyl group may enhance the compound’s binding affinity and specificity for certain targets. The exact molecular pathways involved depend on the specific application and target of interest.
相似化合物的比较
Similar Compounds
Cyclopentanesulfonamide: Lacks the 2-fluoroethyl group, which may result in different chemical and biological properties.
N-(2-chloroethyl)cyclopentanesulfonamide: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and interactions.
N-(2-bromoethyl)cyclopentanesulfonamide: Contains a bromine atom, leading to different chemical behavior compared to the fluorine-containing compound.
Uniqueness
N-(2-fluoroethyl)cyclopentanesulfonamide is unique due to the presence of the 2-fluoroethyl group, which can influence its chemical reactivity and biological interactions. The fluorine atom can enhance the compound’s stability and binding affinity, making it a valuable tool in various research and industrial applications.
属性
分子式 |
C7H14FNO2S |
|---|---|
分子量 |
195.26 g/mol |
IUPAC 名称 |
N-(2-fluoroethyl)cyclopentanesulfonamide |
InChI |
InChI=1S/C7H14FNO2S/c8-5-6-9-12(10,11)7-3-1-2-4-7/h7,9H,1-6H2 |
InChI 键 |
CPTPXPPBBCPNRG-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)S(=O)(=O)NCCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



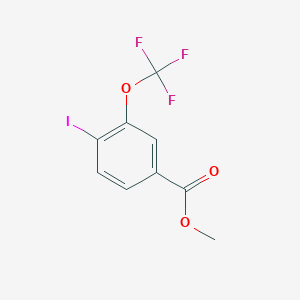
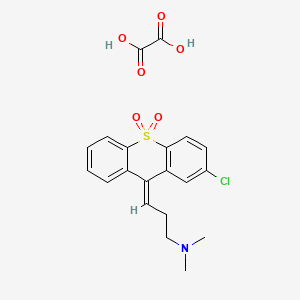
![8-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B13442507.png)

![Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate](/img/structure/B13442530.png)
![3-[3-(Hydroxymethyl)piperidin-1-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B13442543.png)
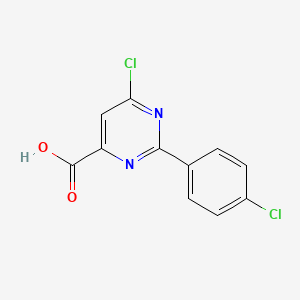
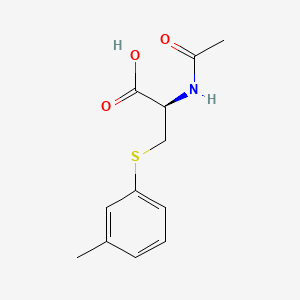


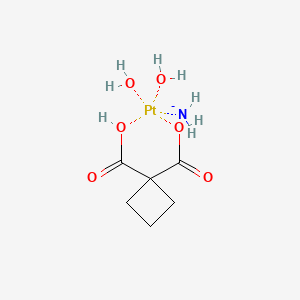
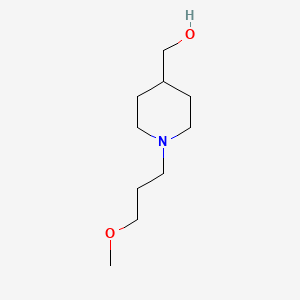
![(1S,2R,9S,11R,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13442575.png)
